molecular formula C11H8BrNO B13928440 2-Bromo-1-quinolin-2-ylethanone

2-Bromo-1-quinolin-2-ylethanone

Cat. No.: B13928440
M. Wt: 250.09 g/mol
InChI Key: RRZSOVOXHBTJJB-UHFFFAOYSA-N
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Description

2-Bromo-1-quinolin-2-ylethanone (C₁₁H₈BrNO, molar mass: 250.10 g/mol) is a brominated ketone derivative featuring a quinolin-2-yl substituent. Quinoline, a heteroaromatic system with a nitrogen atom, imparts unique electronic and coordination properties to this compound. The bromine atom at the α-position of the ketone enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitutions and cross-coupling reactions.

Properties

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

IUPAC Name

2-bromo-1-quinolin-2-ylethanone

InChI

InChI=1S/C11H8BrNO/c12-7-11(14)10-6-5-8-3-1-2-4-9(8)13-10/h1-6H,7H2

InChI Key

RRZSOVOXHBTJJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-quinolinyl)ethanone typically involves the bromination of 1-(2-quinolinyl)ethanone. One common method includes the reaction of 1-(2-quinolinyl)ethanone with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of 2-Bromo-1-(2-quinolinyl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-quinolinyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethanone group can undergo oxidation to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild temperatures.

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), acidic or basic conditions.

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution: Substituted quinoline derivatives.

    Oxidation: Carboxylic acids or other oxidized products.

    Reduction: Alcohols or other reduced derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-quinolinyl)ethanone is primarily attributed to its ability to interact with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes.

    Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Table 1: Key Properties of Brominated Ethanone Derivatives

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Reactivity/Safety Notes Yield (if applicable)
2-Bromo-1-quinolin-2-ylethanone Quinolin-2-yl C₁₁H₈BrNO 250.10 High reactivity due to aromatic N-heterocycle; potential for coordination chemistry. N/A
2-Bromo-1-phenylethanone Phenyl C₈H₇BrO 199.05 Reacts with urea (60–75% yield under mild conditions, 3h at RT) . Lower steric hindrance favors nucleophilic attack. 60–75%
2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]ethanone 5-(2-Pyridinyl)-2-thienyl C₁₁H₈BrNOS 282.15 Combines S/N-heterocycles; likely enhanced electronic diversity for metal-catalyzed reactions . N/A
2-Bromo-2-chloro-1-phenylethanone Phenyl, β-Cl substituent C₈H₆BrClO 233.49 Dual halogenation increases electrophilicity but raises toxicity concerns . N/A
2-Bromo-1-mesitylethanone Mesityl (2,4,6-trimethylphenyl) C₁₁H₁₃BrO 241.13 Steric hindrance from methyl groups reduces reaction rates; useful in controlled syntheses . N/A

Reactivity Trends

  • Electronic Effects: The quinolin-2-yl group’s nitrogen atom enhances electron-withdrawing effects, activating the ketone for nucleophilic substitutions (e.g., with amines or thiols). This contrasts with 2-bromo-1-phenylethanone, where the phenyl group provides less activation . Halogenated analogs (e.g., 2-bromo-2-chloro-1-phenylethanone) exhibit increased electrophilicity due to dual halogenation, though steric and electronic trade-offs may limit utility .
  • Steric Influences: 2-Bromo-1-mesitylethanone’s bulky mesityl group impedes reagent access to the carbonyl, reducing reaction rates compared to less hindered analogs like 2-bromo-1-phenylethanone .

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